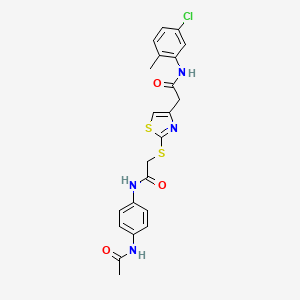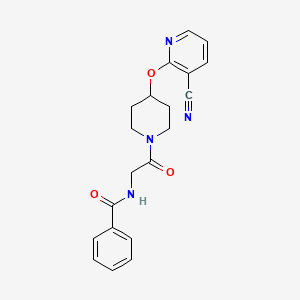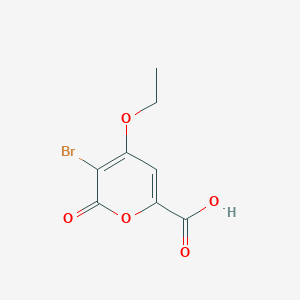![molecular formula C9H10O3 B2718849 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 98572-00-0](/img/structure/B2718849.png)
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .
Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group . Its chemical formula is CH3OH .
Chemical Reactions Analysis
Methanol can be used in a variety of chemical reactions. For instance, it can be used in the synthesis of formaldehyde and acetic acid . It can also be used in the production of biodiesel .
Physical And Chemical Properties Analysis
Methanol is a colorless liquid with a faint odor similar to ethanol . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It is completely miscible in water .
Scientific Research Applications
Fuel Production and Utilization
This compound can be used in the production of alcoholic fuels . These fuels are considered green fuels as they not only show a significant reduction in emissions but also enhance engine performance . The combustion of these fuels can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulphur oxide emission .
Catalyst in Organic Synthesis
“(S)-2-(HYDROXYMETHYL)-1,4-BENZODIOXANE” can serve as a catalyst in the synthesis of various organic compounds, including amides, esters, and amines . The 4-fluorophenyl group is thought to interact with substrate molecules, facilitating accelerated and efficient reactions .
Ligand in Coordination Compounds
This compound can also act as a ligand in the synthesis of coordination compounds . Ligands are ions or molecules that donate a pair of electrons to a central atom to form a coordination complex .
Fuel for Direct Methanol Fuel Cells
“(S)-2-(HYDROXYMETHYL)-1,4-BENZODIOXANE” can be used as a fuel for Direct Methanol Fuel Cells (DMFCs) . DMFCs are an environment-friendly energy source that transforms chemical energy released by methanol oxidation into electrical energy .
Hydrogen Generation
This compound can be used for hydrogen generation from methanol reforming for fuel cell applications . Hydrogen is a clean energy source, and its production from methanol is a promising approach for sustainable energy solutions .
Techno-Economy of Methanol
The cost and yield of biomethanol largely depend on feedstock characteristics, initial investment, and plant location . The use of biomethanol as complementary fuel with diesel, natural gas, and dimethyl ether is beneficial in terms of fuel economy, thermal efficiency, and reduction in greenhouse gas emissions .
Application in Transportation
Potential applications include transportation (cars, buses, trucks, and trains), portable devices such as laptops or smartphones, stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .
Application in Energy-Related Fields
DMFCs are a rapidly developing next-generation energy conversion technology that has broad application prospects in energy-related fields .
Mechanism of Action
Safety and Hazards
Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation, damage to organs, and may cause drowsiness or dizziness . It is also a substance of high toxicity that is rapidly and almost completely absorbed orally, by inhalation, or through the skin .
Future Directions
properties
IUPAC Name |
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOQQVKVOOHTI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2718780.png)
![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)

